SGC-GAK-1N was developed by the Structural Genomics Consortium as part of their efforts to create chemical probes for poorly characterized kinases. It belongs to the class of small molecule inhibitors targeting serine/threonine kinases, specifically within the numb-associated kinase family. This family includes other kinases such as adaptor protein 2-associated kinase 1 and serine/threonine kinase 16. The compound is commercially available from suppliers like Sigma and Tocris .
The synthesis of SGC-GAK-1N involves several steps that ensure its structural integrity and functional efficacy as a negative control. The compound is chemically related to SGC-GAK-1 but modified to disrupt binding to GAK. For instance, modifications include altering the hydrogen bonding capabilities and water network interactions essential for binding .
The synthesis process typically employs standard organic chemistry techniques, including:
SGC-GAK-1N has a complex molecular structure characterized by specific functional groups that influence its binding properties.
The InChI representation for SGC-GAK-1N is:
This formula indicates the presence of three fluorine atoms, which are likely incorporated to modulate the compound's physicochemical properties. The molecular weight is approximately 392.37 g/mol, contributing to its pharmacokinetic profile .
In experimental setups, SGC-GAK-1N is used alongside SGC-GAK-1 in cellular assays to validate that any observed biological effects are due to GAK inhibition rather than off-target effects. This comparative analysis helps confirm that results attributed to SGC-GAK-1 are not replicated by SGC-GAK-1N .
The mechanism of action for SGC-GAK-1N revolves around its role as a negative control in experiments assessing GAK's biological functions.
When used in conjunction with SGC-GAK-1, SGC-GAK-1N helps delineate the specific pathways influenced by GAK inhibition. By demonstrating that SGC-GAK-1 induces certain cellular responses while SGC-GAK-1N does not, researchers can infer the biological significance of GAK activity in various contexts, such as cancer cell proliferation or response to therapeutic agents .
SGC-GAK-1N exhibits distinct physical and chemical properties that are critical for its function as a research tool.
SGC-GAK-1N is primarily utilized in scientific research focused on understanding GAK's role in cellular processes and disease mechanisms.
By providing a framework for understanding GAK's biological roles without confounding effects from active inhibitors, SGC-GAK-1N is an invaluable tool in contemporary biochemical research.
SGC-GAK-1N (CA71) is defined by the molecular formula C₂₀H₁₉F₃N₂O₃, corresponding to a molecular weight of 392.38 g/mol. This contrasts with its active counterpart SGC-GAK-1 (C₁₈H₁₇BrN₂O₃, MW 389.24 g/mol), reflecting a 45.14 g/mol difference attributable to the addition of a methyl group and replacement of bromine with trifluoromethyl [1] [4] [10]. The structural distinction is further evidenced by the SMILES string: CN(C1=CC(OC)=C(OC)C(OC)=C1)C2=C3C(C=CC(C(F)(F)F)=C3)=NC=C2
[1] [10].
Table 1: Molecular Properties of SGC-GAK-1N vs. SGC-GAK-1
Property | SGC-GAK-1N | SGC-GAK-1 |
---|---|---|
Molecular Formula | C₂₀H₁₉F₃N₂O₃ | C₁₈H₁₇BrN₂O₃ |
Molecular Weight (g/mol) | 392.38 | 389.24 |
Core Modification | N-Methyl; 6-CF₃ | 6-Br; Unsubstituted N |
HPLC analysis confirms ≥98% purity for SGC-GAK-1N, critical for its utility as a high-fidelity negative control [1] [10]. Mass spectrometry (MS) data aligns with the theoretical molecular weight, with the InChI Key (PVTQCCFMFWASHK-UHFFFAOYSA-N
) providing a unique identifier for spectral validation [1] [4]. Nuclear Magnetic Resonance (NMR) characterization, though not explicitly detailed in the sources, is inferable from the compound’s structural complexity: the presence of distinct proton environments (e.g., N-methyl singlet at ~3.3 ppm, trimethoxyphenyl multiplets at 3.7–3.9 ppm, and quinoline aromatic protons between 6.5–8.5 ppm) [1] [10].
SGC-GAK-1N exhibits limited aqueous solubility but dissolves clearly in DMSO at 2 mg/mL, forming stable stock solutions suitable for cellular assays [1] [10]. Stability profiling indicates storage at 2–8°C preserves integrity, though long-term stability in biological matrices (e.g., cell culture media) remains unquantified [1] [4]. The dark green-to-black color suggests photosensitivity, necessitating light-protected handling [10].
SGC-GAK-1N shares the 4-aminoquinoline scaffold of SGC-GAK-1 but features two strategic alterations:
These modifications retain steric bulk but disrupt critical hydrogen-bonding networks. The quinoline core’s planar geometry is preserved, confirming that affinity loss stems from electronic and steric clashes rather than conformational divergence [3] [10].
Table 2: Functional Group Comparison
Position | SGC-GAK-1 | SGC-GAK-1N | Chemical Impact |
---|---|---|---|
Quinoline-4-Amine N | H | CH₃ | Blocks H-bond donation |
Quinoline-C6 | Br | CF₃ | Alters electron density & sterics |
Aniline Substituent | 3,4,5-(OCH₃)₃ | 3,4,5-(OCH₃)₃ | Unaltered |
N-Methylation reduces GAK binding affinity by >3,700-fold:
This drastic affinity loss arises because N-methylation:
Despite weak inhibition of RIPK2 (KD = 110 nM for SGC-GAK-1), SGC-GAK-1N shows no significant activity against this or other kinases in KINOMEscan profiling, confirming its specificity as a GAK-negative control [2] [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0